molecular formula C11H14N2O B3029828 1-Methyl-3-phenylpiperazin-2-one CAS No. 799796-66-0

1-Methyl-3-phenylpiperazin-2-one

Cat. No. B3029828
CAS RN: 799796-66-0
M. Wt: 190.24 g/mol
InChI Key: GHFORXSVFVCFSN-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperazin-2-one, also known as MPMP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is commonly used in scientific research for its unique properties. MPMP has been extensively studied due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Alpha-1 Adrenoceptor Affinity and Antihypertensive Agents

1-Methyl-3-phenylpiperazin-2-one derivatives have been synthesized and evaluated for their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents. These compounds, particularly when substituted at the ortho position on the benzene ring of the phenylpiperazine side chain, display high binding affinity for alpha-1 adrenoceptors, indicating their potential in antihypertensive applications (Chern et al., 1993).

Serotonin Receptor Affinity

Phenylpiperazine derivatives, including those related to this compound, have been studied for their affinity to serotonin receptors. Compounds like these have been observed to exhibit neutral antagonist or weak partial agonist effects at various serotonin receptor subtypes, showing their potential utility in modulating serotoninergic activity (Enguehard-Gueiffier et al., 2006).

Anticonvulsant Properties

Research has been conducted on derivatives of this compound for their anticonvulsant properties. Some compounds have shown promising results in protecting against electrically induced seizures in animal models, suggesting their potential as antiepileptic drugs (Kamiński et al., 2013).

Tuberculostatic Activity

Some derivatives of this compound have been synthesized and tested for their tuberculostatic activity. These studies indicate potential applications in treating tuberculosis (Foks et al., 2004).

Intestinal Permeation Enhancers

Phenylpiperazine compounds, closely related to this compound, have been investigated as potential intestinal permeation enhancers. These compounds could potentially improve the oral delivery of macromolecular therapeutics (Fein et al., 2017).

Dopamine Receptor Binding

Studies on phenylpiperazines, including derivatives of this compound, have explored their binding affinity to dopamine receptors. These compounds offer insights into the development of selective dopamine receptor ligands for various therapeutic applications (Ehrlich et al., 2009).

Antiarrhythmic Properties

Research has also been conducted on arylpiperazines related to this compound for their potential as antiarrhythmic agents. These studies suggest applications in treating cardiac arrhythmias (Phillips et al., 1992).

Safety and Hazards

1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-methyl-3-phenylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFORXSVFVCFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461209
Record name 1-METHYL-3-PHENYLPIPERAZIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799796-66-0
Record name 1-METHYL-3-PHENYLPIPERAZIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine (15 g, 0.535 moles) was dissolved in acetic acid (120 ml) and added 5% palladium-carbon (50% wet, 1.5 g). Reaction mass was hydrogenated at 100 psi. After completion of the reaction, reaction mixture was filtered and acetic acid was distilled under reduced pressure. Residue was dissolved in DM water (75 ml). pH was adjusted to 11.0–12.0 with 50% aqueous sodium hydroxide solution. The product was extracted with methylene chloride (2×75 ml) and washed with DM water (75 ml). The methylene chloride layer was concentrated under reduced pressure to obtain 10.1 g of 1-methyl-2-oxo-3-phenylpiperazine.
Name
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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